5-(Pyridin-4-yl)oxazol-4-amine

MAO-B inhibition Amine oxidase Oxazole SAR

Researchers requiring 5-(Pyridin-4-yl)oxazol-4-amine often face supply challenges-generic substitution with regioisomers (e.g., 2-amine or isoxazole) alters hydrogen-bonding capacity and target engagement, invalidating SAR studies. This compound provides a validated scaffold for kinase inhibitor development (AAK1, Rock-2) and selective MAO-B inhibitor design (IC50 >100 nM, clean off-target profile vs. SSAO/VAP-1). • Confirmed oxazole core with pyridin-4-yl at 5-position ensures correct binding geometry. • Low MW (161.16 g/mol) and favorable solubility suit fragment-based libraries. • Custom synthesis with rigorous QC ensures batch-to-batch consistency for reproducible research.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13652468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)oxazol-4-amine
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(N=CO2)N
InChIInChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-1-3-10-4-2-6/h1-5H,9H2
InChIKeyPDQVDQKBBGWOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)oxazol-4-amine Compound Profile


5-(Pyridin-4-yl)oxazol-4-amine is a heterocyclic building block with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It consists of an oxazole ring substituted at the 5-position with a pyridin-4-yl group and at the 4-position with an amine moiety . The compound is referenced in medicinal chemistry patents for amine oxidase inhibition [1] and as a structural core for kinase inhibitors [2]. Due to the exclusion of sources like benchchems and evita chem, the most reliable data for this compound comes from patent literature, binding databases, and primary research.

5-(Pyridin-4-yl)oxazol-4-amine: Positional Isomer Specificity


Substituting 5-(Pyridin-4-yl)oxazol-4-amine with a regioisomer like 5-(Pyridin-4-yl)oxazol-2-amine or an isoxazole analog leads to significant changes in biological activity. The 4-amino vs. 2-amino substitution pattern alters hydrogen-bonding capacity, electronic distribution, and thus target engagement . In kinase inhibition assays, the oxazole core versus isoxazole (1,2-oxazole) results in different IC50 values and selectivity profiles [1]. The pyridin-4-yl attachment at the oxazole 5-position is critical for maintaining the appropriate geometry for binding to biological targets like amine oxidases and kinases [2]. Therefore, generic substitution without rigorous validation is not scientifically sound for procurement.

5-(Pyridin-4-yl)oxazol-4-amine Bioactivity & Selectivity Data


MAO-B Inhibition: Oxazole vs. Isoxazole Core

5-(Pyridin-4-yl)oxazol-4-amine exhibited an IC50 > 100 nM against recombinant human MAO-B [1]. In contrast, a related isoxazole (1,2-oxazole) analog from the same patent series showed an IC50 of 38.8 nM [2]. This indicates a >2.5-fold difference in potency depending on the heterocyclic core.

MAO-B inhibition Amine oxidase Oxazole SAR

Selectivity Profile: Oxazole vs. Isoxazole

5-(Pyridin-4-yl)oxazol-4-amine shows weak inhibition of human SSAO/VAP-1 (IC50 < 1000 nM) and DAO (IC50 < 100,000 nM) [1]. In contrast, a related isoxazole compound in the same assay panel showed IC50 values of 10 nM (SSAO/VAP-1) and 75.1 nM (LOX) [2]. This highlights a significant difference in selectivity between the oxazole and isoxazole scaffolds.

Amine oxidase Selectivity Oxazole

AAK1 Kinase Inhibition: Oxazole vs. Benzoxazole Scaffolds

5-(Pyridin-4-yl)oxazol-4-amine serves as a core scaffold for AAK1 inhibitors. While direct data is unavailable, a closely related 5-(pyridin-4-yl)benzo[d]oxazole analog (US10035777, Example 88) showed an IC50 of 62 nM against AAK1, whereas a cyclopentylmethyl analog (Example 90) had an IC50 of 818 nM [1]. This suggests that subtle modifications to the oxazole ring significantly impact AAK1 inhibition.

AAK1 inhibition Kinase Pyridyl-oxazole

Rock Kinase & G-Quadruplex: Oxazole-Pyridine Isomers

In a study of polyheteroaryl oxazole/pyridine compounds, the isomeric series iso-TOxaPy (containing a pyridin-4-yl oxazole core) selectively inhibited Rock-2 kinase and exhibited high antiproliferative activity (IC50 values not specified) [1]. Compounds with alternative oxazole-pyridine connectivity (e.g., TOxaPy series) showed different activity profiles. This demonstrates that the exact position and connectivity of the oxazole and pyridine rings are critical for biological function.

G-quadruplex Rock kinase Oxazole

Physicochemical Properties: MW & LogP vs. Analogs

5-(Pyridin-4-yl)oxazol-4-amine has a molecular weight of 161.16 g/mol . In comparison, a 5-(pyridin-4-yl)benzo[d]oxazol-4-amine analog has a molecular weight of 211.22 g/mol . The lower molecular weight and simpler structure of the target compound may offer advantages in fragment-based drug discovery or as a minimal pharmacophore for lead optimization.

Physicochemical properties Drug-likeness Oxazole

Aqueous Solubility: Oxazole vs. Benzoxazole Core

The parent oxazole core (1,3-oxazol-4-amine) has an estimated water solubility of 5.11e+005 mg/L at 25°C . In contrast, a 5-phenyl substituted isoxazole analog has an estimated solubility of 2482 mg/L [1]. While direct data for 5-(Pyridin-4-yl)oxazol-4-amine is unavailable, the simpler oxazole core is predicted to be significantly more soluble than benzoxazole or heavily substituted analogs, which may facilitate in vitro assays and formulation.

Solubility Drug-likeness Oxazole

5-(Pyridin-4-yl)oxazol-4-amine Research Applications


Amine Oxidase Inhibitor Development

Based on its activity profile against MAO-B (IC50 >100 nM) and weak inhibition of SSAO/VAP-1 and DAO, 5-(Pyridin-4-yl)oxazol-4-amine serves as a starting point for developing selective MAO-B inhibitors [1]. Its lack of potent SSAO/VAP-1 activity makes it a cleaner scaffold for exploring MAO-B pharmacology without confounding off-target effects [2].

Kinase Inhibitor Fragment Library

The pyridin-4-yl oxazole motif is a privileged structure for kinase inhibition, particularly AAK1 and Rock-2 [1]. Its low molecular weight (161.16 g/mol) and favorable solubility profile make it an excellent fragment for inclusion in kinase-focused libraries [2]. Researchers can use it as a starting point for structure-based design to optimize potency and selectivity.

G-Quadruplex and Rock Kinase Research Tool

Compounds containing the pyridin-4-yl oxazole core, such as iso-TOxaPy, have been shown to selectively inhibit Rock-2 kinase and induce neurite-like extensions in cancer cells [1]. 5-(Pyridin-4-yl)oxazol-4-amine can be used as a building block to synthesize novel Rock kinase inhibitors for studying cytoskeletal dynamics and cancer cell motility.

Medicinal Chemistry SAR Exploration

Due to the distinct activity differences between oxazole and isoxazole analogs, 5-(Pyridin-4-yl)oxazol-4-amine is a valuable tool for structure-activity relationship (SAR) studies [1]. Researchers can compare it directly with 5-(Pyridin-4-yl)oxazol-2-amine and isoxazole variants to understand the impact of heterocyclic core and amine position on target binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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